molecular formula C14H16N4O2S B280088 N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea

Katalognummer: B280088
Molekulargewicht: 304.37 g/mol
InChI-Schlüssel: AJBBAMLSONBKGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea is a synthetic compound with the molecular formula C14H16N4O2S and a molecular weight of 304.37 g/mol. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea involves several steps. One common method includes the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 2-methoxyphenyl isothiocyanate under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The product is then purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, thereby disrupting cellular respiration and energy production .

Vergleich Mit ähnlichen Verbindungen

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea can be compared with other similar compounds such as:

    1-ethyl-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-1H-pyrazole-4-carboxamide: This compound has a similar structure but with additional methyl groups, which may affect its biological activity and chemical properties.

    N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound contains a thiophene ring instead of a pyrazole ring, leading to different chemical reactivity and biological effects.

Eigenschaften

Molekularformel

C14H16N4O2S

Molekulargewicht

304.37 g/mol

IUPAC-Name

1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]pyrazole-4-carboxamide

InChI

InChI=1S/C14H16N4O2S/c1-3-18-9-10(8-15-18)13(19)17-14(21)16-11-6-4-5-7-12(11)20-2/h4-9H,3H2,1-2H3,(H2,16,17,19,21)

InChI-Schlüssel

AJBBAMLSONBKGW-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=CC=C2OC

Kanonische SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.